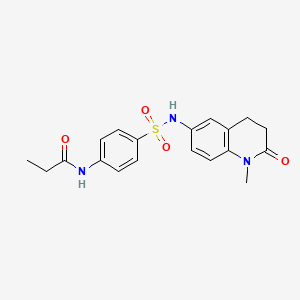![molecular formula C13H19N3O3 B2846677 Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2503205-06-7](/img/structure/B2846677.png)
Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a chemical compound with the CAS Number: 2503205-06-7 . It has a molecular weight of 265.31 . It is typically in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O3/c1-9-10 (8-17)11-7-15 (5-6-16 (11)14-9)12 (18)19-13 (2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.31 . It is typically in an oil form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate plays a crucial role in the synthesis of complex organic compounds. It has been employed in multigram synthesis processes involving the acylation of tert-butyl derivatives with fluorinated acetic acid anhydrides, leading to the production of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates its utility in synthesizing compounds with potential pharmacological activities due to the introduction of fluorinated groups (Iminov et al., 2015). Additionally, its reactivity has been explored through the formation of fused derivatives of 1,2,4-triazines, highlighting its versatility in creating biologically active compounds with various pharmacological actions (Mironovich & Shcherbinin, 2014).
Catalytic Applications and Ligand Synthesis
This chemical has shown significant potential in catalytic applications and ligand synthesis. The tert-butyl isocyanide version has been used in Ugi reactions to create dihydropyrazolo[1,5-a]pyrazine diones, showcasing an innovative application in the synthesis of complex organic frameworks (Nikulnikov et al., 2009). Furthermore, the tert-butyl group has been utilized as a protective group in the preparation of pyrazole amine derivatives, indicating its role in the safe handling and functional modification of reactive intermediates in synthetic chemistry (Pollock & Cole, 2014).
Development of Biologically Active Compounds
The foundation laid by this compound in the synthesis of biologically active compounds is remarkable. It has been central to the development of new pyrazoles with functionalized side chains, demonstrating its importance in the design of ligands and potential therapeutic agents. The ability to introduce various substituents at key positions of the pyrazole nucleus has facilitated the exploration of structure-activity relationships, paving the way for the discovery of compounds with enhanced biological activities (Grotjahn et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-10(8-17)11-7-15(5-6-16(11)14-9)12(18)19-13(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTYVUVYCMDHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=C1C=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)


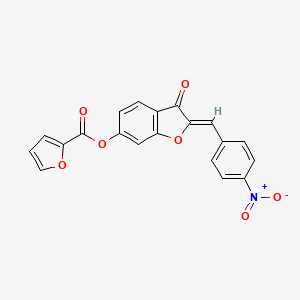
![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)
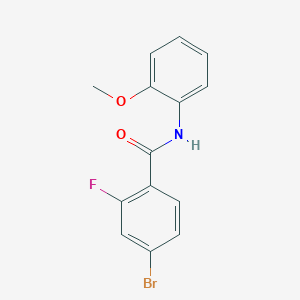
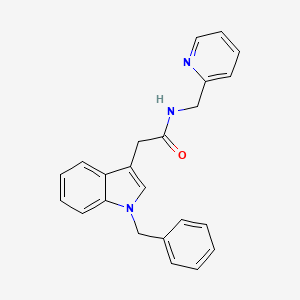
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
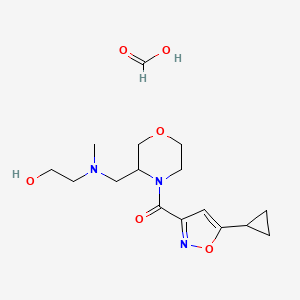
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
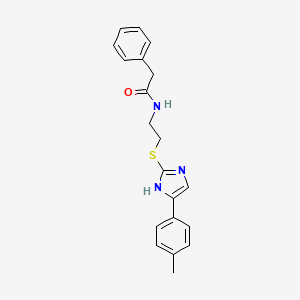
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
